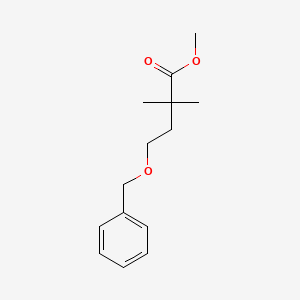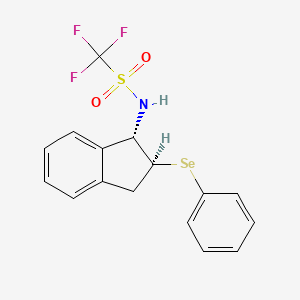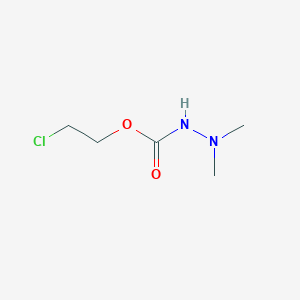
2-Chloroethyl 2,2-dimethylhydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloroethyl N-dimethylaminocarbamate is an organic compound with the molecular formula C5H11ClN2O2 It is a carbamate derivative, characterized by the presence of a chloroethyl group and a dimethylamino group attached to the carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-dimethylaminocarbamate typically involves the reaction of 2-chloroethanol with dimethylamine and phosgene. The reaction proceeds as follows:
Step 1: 2-chloroethanol reacts with phosgene to form 2-chloroethyl chloroformate.
Step 2: The 2-chloroethyl chloroformate then reacts with dimethylamine to yield 2-chloroethyl N-dimethylaminocarbamate.
The reaction conditions generally require an inert atmosphere, such as nitrogen, and the use of a solvent like dichloromethane. The temperature is maintained at low to moderate levels to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 2-chloroethyl N-dimethylaminocarbamate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the desired reaction conditions and improving the overall yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloroethyl N-dimethylaminocarbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are conducted at elevated temperatures to accelerate the process.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed
Nucleophilic Substitution: The major products are substituted carbamates, depending on the nucleophile used.
Hydrolysis: The primary products are dimethylamine and carbon dioxide.
Oxidation: The products vary based on the extent of oxidation and the specific oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
2-chloroethyl N-dimethylaminocarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chloroethyl N-dimethylaminocarbamate involves its interaction with biological molecules, particularly proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of their function. This can result in the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloroethyl N-methylaminocarbamate
- 2-chloroethyl N-ethylaminocarbamate
- 2-chloroethyl N-propylaminocarbamate
Uniqueness
2-chloroethyl N-dimethylaminocarbamate is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. Compared to its analogs, it exhibits different reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89380-83-6 |
|---|---|
Molekularformel |
C5H11ClN2O2 |
Molekulargewicht |
166.60 g/mol |
IUPAC-Name |
2-chloroethyl N-(dimethylamino)carbamate |
InChI |
InChI=1S/C5H11ClN2O2/c1-8(2)7-5(9)10-4-3-6/h3-4H2,1-2H3,(H,7,9) |
InChI-Schlüssel |
OGCBJCAKCWKYPB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)NC(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


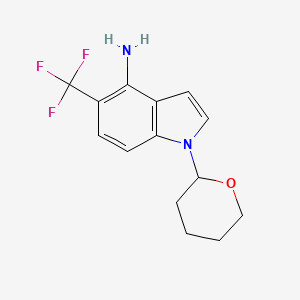
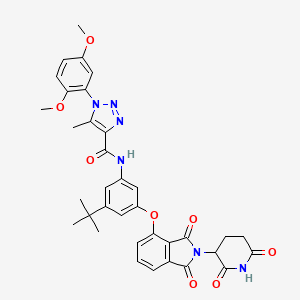

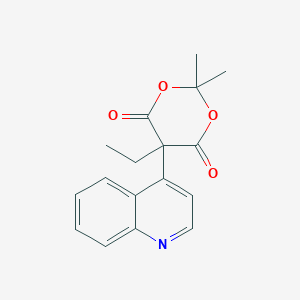
![6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline](/img/structure/B14014019.png)
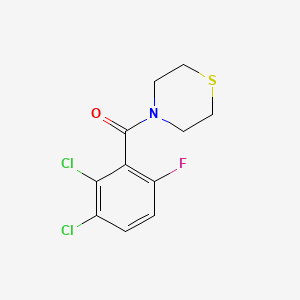
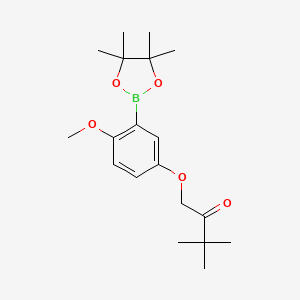
![Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate](/img/structure/B14014044.png)
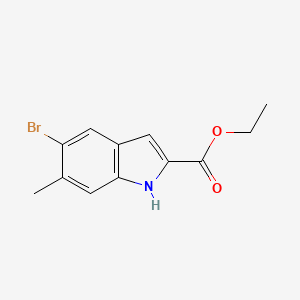

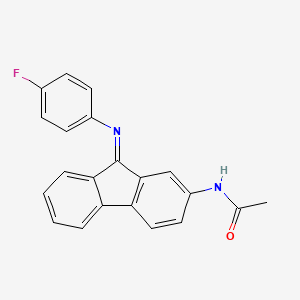
![6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole](/img/structure/B14014074.png)
